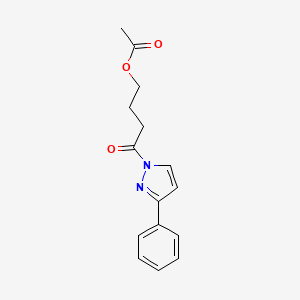
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine to form the pyrazole ring.
Acetylation: The pyrazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.
作用機序
The mechanism of action of 4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like acetylcholinesterase, affecting neurotransmission.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
Uniqueness
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate is unique due to its specific structural features, such as the oxo group and the acetate moiety, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
特性
CAS番号 |
917761-74-1 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
[4-oxo-4-(3-phenylpyrazol-1-yl)butyl] acetate |
InChI |
InChI=1S/C15H16N2O3/c1-12(18)20-11-5-8-15(19)17-10-9-14(16-17)13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3 |
InChIキー |
XUOWEGHYOKVIEH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCC(=O)N1C=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
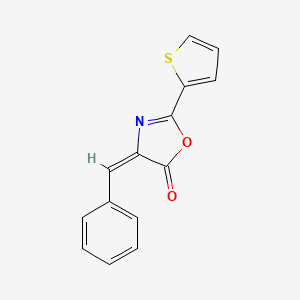
![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
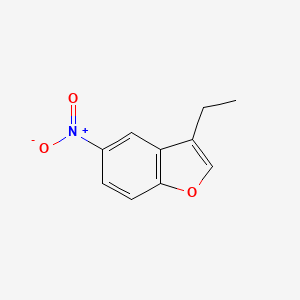
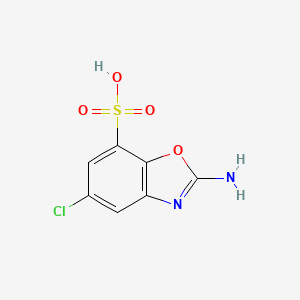
![2,6-Dimethyldibenzo[b,d]furan](/img/structure/B12892812.png)
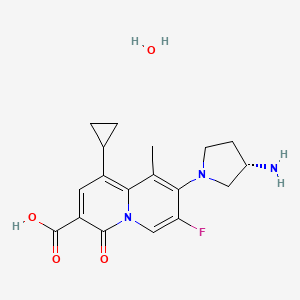
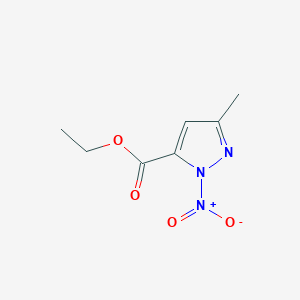

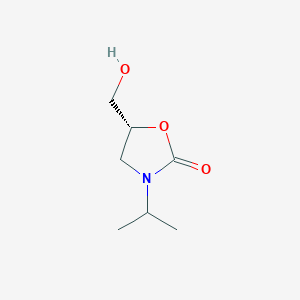
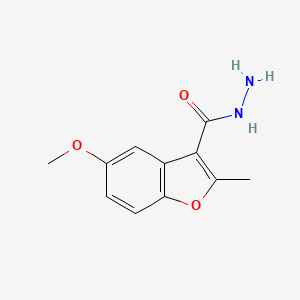
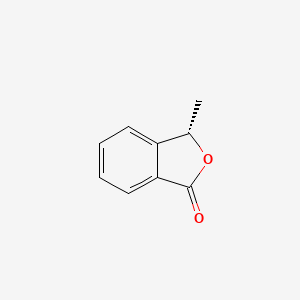
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
